N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-chloro-2-methoxybenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c1-10-7-14(23-28-10)17(25)22-19-21-13-5-6-24(9-16(13)29-19)18(26)12-8-11(20)3-4-15(12)27-2/h3-4,7-8H,5-6,9H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLWXOCTIJKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazolo-pyridine moiety which is known for its biological activity.
- A methoxybenzoyl group that enhances lipophilicity and potentially improves bioavailability.
- An isoxazole ring that is often associated with various pharmacological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that similar compounds can inhibit sodium channels and other key enzymes related to inflammatory responses .
- Cellular Pathway Modulation : It may modulate pathways related to cell proliferation and apoptosis. Compounds with similar structures have shown the ability to affect cancer cell lines by inducing apoptosis or inhibiting cell growth .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. Compounds similar in structure have shown significant tumor growth inhibition comparable to standard chemotherapeutics like cisplatin .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Enzymes : Some derivatives have shown to inhibit enzymes such as 5-lipoxygenase (LO) with IC50 values in the sub-micromolar range, indicating potent anti-inflammatory activity .
Case Studies and Research Findings
A review of relevant literature reveals several key findings:
- Cytotoxicity Studies : A study tested various derivatives against 12 human cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, suggesting that modifications to the isoxazole or thiazole rings could enhance activity .
- Mechanistic Insights : Research has shown that similar compounds can disrupt cellular signaling pathways essential for cancer cell survival. For example, they may inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this class of compounds, with implications for their use in clinical settings.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
